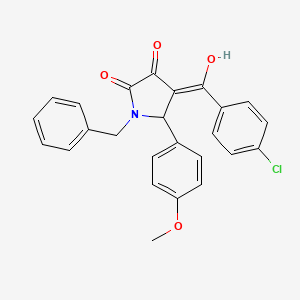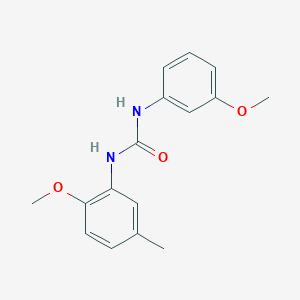
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis, which is a programmed cell death mechanism that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. For instance, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. Additionally, this compound has been shown to induce the accumulation of reactive oxygen species (ROS), which are essential for the elimination of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile in lab experiments is its potent anticancer activity. This makes it an ideal candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound. Furthermore, studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole and 3-(3-bromo-4-isopropoxyphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-isopropoxyphenyl)acrylonitrile has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-12(2)24-18-8-7-13(10-15(18)20)9-14(11-21)19-22-16-5-3-4-6-17(16)23-19/h3-10,12H,1-2H3,(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNLFXNEDEKPX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)
![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5364918.png)


![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)
![N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5364955.png)

![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate](/img/structure/B5364972.png)

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)
![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)